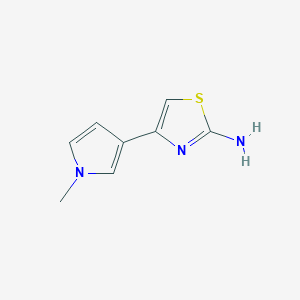

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Drug Discovery and Development

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. bohrium.com This scaffold is a universal motif present in numerous pharmacologically important molecules, including FDA-approved drugs. bohrium.comfabad.org.tr Its significance stems from the wide spectrum of biological activities its derivatives have been reported to possess. bohrium.com Thiazole-based compounds are integral to the structure of many therapeutic agents and are widely utilized for their antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiretroviral properties. fabad.org.tr

The versatility of the thiazole moiety has captured the attention of researchers, leading to the development of new molecules with potent biological activities. globalresearchonline.net Thiazole derivatives have been a subject of intense study due to their diverse chemical and pharmacological properties. nih.gov Modifications to the thiazole ring at various positions have yielded compounds with a broad range of therapeutic potentials, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. nih.gov The ongoing research into thiazole derivatives continues to pave the way for the development of potent new pharmacological agents. fabad.org.tr

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

Compound Name Therapeutic Application Sulfathiazole Antimicrobial Ritonavir Antiretroviral (HIV Protease Inhibitor) Abafungin Antifungal Tiazofurin Antineoplastic Lurasidone Antipsychotic

Role of Pyrrole (B145914) Moieties in Biologically Active Molecules

The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is another privileged structure in medicinal chemistry. It is a fundamental component of many natural products, such as heme, chlorophyll, and vitamin B12, as well as numerous synthetic drugs. The pyrrole scaffold is widely explored in drug discovery programs across several therapeutic areas.

Pyrrole derivatives are known to exhibit a diverse range of biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This heterocycle can participate in numerous chemical reactions, making it a versatile building block for the synthesis of complex bioactive molecules. fabad.org.tr The incorporation of the pyrrole moiety is a common strategy in the design of new therapeutic agents, and its presence is a feature of several marketed drugs. For instance, Atorvastatin, a widely prescribed cholesterol-lowering drug, features a central pyrrole ring. The continued exploration of pyrrole chemistry is vital for the discovery of novel compounds with significant pharmacological activity.

Table 2: Examples of Pyrrole-Containing Drugs and Their Therapeutic Applications

Compound Name Therapeutic Application Atorvastatin Antihyperlipidemic Sunitinib Anticancer (Tyrosine Kinase Inhibitor) Ketorolac Anti-inflammatory (NSAID) Tolmetin Anti-inflammatory (NSAID) Pyrvinium Anthelmintic

Rationale for Investigating 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine and its Analogs

The strategic combination of known pharmacophores into a single hybrid molecule is a well-established approach in drug design. This strategy aims to create novel compounds with potentially synergistic, additive, or entirely new biological activities. The compound this compound is a quintessential example of such a molecular hybrid, integrating the pyrrole and 2-aminothiazole (B372263) scaffolds.

The rationale for investigating this specific molecule and its analogs is rooted in the proven therapeutic value of its constituent heterocycles.

Anticancer Potential: Both pyrrole and thiazole derivatives have demonstrated significant antiproliferative activity. nih.gov For instance, the hybridization of a 1,3-thiazole ring with a pyrrolotriazinone structure was explored for its potential as a PI3K inhibitor in cancer therapy. nih.gov Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors, a key mechanism in cancer treatment. nih.gov Therefore, combining the pyrrole and 2-aminothiazole moieties could yield novel compounds with potent anticancer effects, possibly acting through kinase or tubulin inhibition pathways.

Antimicrobial Activity: The 2-aminothiazole scaffold is a core component of many compounds with antibacterial and antifungal properties. nih.gov Similarly, pyrrole derivatives are known for their antimicrobial effects. The synthesis of new thiazolyl-thiazole derivatives and other related compounds is often driven by the search for new antimicrobial agents. researchgate.net Consequently, this compound represents a target for the development of new anti-infective agents that might overcome existing resistance mechanisms.

Enzyme Inhibition: Pyrrolyl-thiazole derivatives have been investigated for other biological targets as well. For example, some hydrazone derivatives of thiazole synthesized from pyrrole-2-carboxaldehydes were evaluated for anticholinesterase activity. researchgate.net This suggests that the pyrrolyl-thiazole framework can be adapted to target a variety of enzymes implicated in different diseases.

Properties

CAS No. |

952933-03-8 |

|---|---|

Molecular Formula |

C8H9N3S |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

4-(1-methylpyrrol-3-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H9N3S/c1-11-3-2-6(4-11)7-5-12-8(9)10-7/h2-5H,1H3,(H2,9,10) |

InChI Key |

VKWSBIWVSSFLQR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1)C2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Methyl 1h Pyrrol 3 Yl Thiazol 2 Amine and Its Derivatives

Strategies for Thiazole (B1198619) Ring Formation

The construction of the 2-aminothiazole (B372263) ring is a cornerstone in the synthesis of the target molecule. The Hantzsch synthesis and other heterocyclization approaches are the most prominent methods.

Hantzsch Synthesis and Related Condensation Reactions

The Hantzsch thiazole synthesis is a classical and widely utilized method for the construction of thiazole rings. rsc.orgwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). researchgate.net For the synthesis of 4-(1-methyl-1H-pyrrol-3-yl)thiazol-2-amine, this would entail the reaction of a 3-haloacetyl-1-methyl-1H-pyrrole with thiourea.

The general reaction is outlined below:

Scheme 1: General representation of the Hantzsch thiazole synthesis.

The reaction typically proceeds under mild conditions, often in a protic solvent like ethanol. The key intermediate, 3-haloacetyl-1-methyl-1H-pyrrole, can be synthesized from 1-methyl-1H-pyrrole-3-carboxylic acid or its corresponding acyl chloride via various halogenation techniques. The conditions for the Hantzsch synthesis can be varied, including the use of acidic conditions, which may influence the regioselectivity of the reaction. rsc.org

| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Reference |

| α-haloketone | Thioamide/Thiourea | Ethanol, reflux | 2,4-disubstituted thiazole | Good | derpharmachemica.com |

| 2-bromoacetophenones | 1-substituted-2-thioureas | Heated microreactor, 70 °C | 2-aminothiazoles | Similar to or greater than macro scale | Factual Data |

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions.

Heterocyclization Approaches for Thiazole Scaffold Construction

Beyond the Hantzsch synthesis, other heterocyclization methods can be employed to construct the thiazole ring. organic-chemistry.org These approaches often involve the cyclization of functionalized acyclic precursors. For instance, a thiourea derivative of a pyrrole-containing precursor could undergo intramolecular cyclization to form the desired 2-aminothiazole.

One such approach could involve the reaction of a pyrrole-derived thiosemicarbazone with an α-halocarbonyl compound, which upon cyclization, would yield a thiazole derivative. mdpi.commjcce.org.mk The versatility of these methods allows for the introduction of various substituents on the thiazole ring.

Approaches for Pyrrole (B145914) Ring Construction and Substitution

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org To obtain a 1-methyl-3-substituted pyrrole, a suitably functionalized 1,4-dicarbonyl precursor would be reacted with methylamine. uctm.edu This method is highly versatile and allows for a wide range of substituents on the pyrrole ring. researchgate.net

Scheme 2: General representation of the Paal-Knorr pyrrole synthesis.

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles, involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method allows for the synthesis of highly substituted pyrroles.

| Reaction | Precursors | Conditions | Product | Reference |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | Neutral or weakly acidic | Substituted pyrrole | organic-chemistry.org |

| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, amine | Varies | Substituted pyrrole | wikipedia.org |

Table 2: Common Methods for Pyrrole Ring Construction.

Coupling Methodologies for Thiazole-Pyrrole Conjugation

An alternative to the sequential construction of the heterocyclic rings is the coupling of pre-synthesized and functionalized pyrrole and thiazole moieties. Modern cross-coupling reactions are particularly well-suited for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction would involve the coupling of a boronic acid or ester derivative of one heterocycle with a halide or triflate of the other. For example, 3-bromo-1-methyl-1H-pyrrole could be coupled with 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in the presence of a palladium catalyst and a base. nih.govrsc.org

The Buchwald-Hartwig amination is another prominent cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgepa.gov While not directly applicable for the C-C bond in the target molecule, it is a key method for creating derivatives at the 2-amino position of the thiazole ring, as will be discussed later.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Aryl/Heteroaryl Boronic Acid/Ester | Palladium catalyst, Base | Biaryl/Hetero-biaryl | nih.gov |

| Buchwald-Hartwig | Aryl/Heteroaryl Halide | Amine | Palladium catalyst, Ligand, Base | Aryl/Heteroaryl Amine | wikipedia.org |

Table 3: Overview of Relevant Cross-Coupling Methodologies.

Derivatization and Structural Modification at Key Positions

Once the core this compound scaffold is synthesized, further structural diversity can be achieved through modifications at various positions, particularly at the 2-amino group of the thiazole ring.

Modifications at the Thiazole-2-amine Moiety

The 2-amino group of the thiazole ring is a versatile handle for a wide range of chemical transformations. nih.gov Acylation, sulfonylation, and the formation of ureas and thioureas are common derivatization strategies. mdpi.com

Amide bond formation can be readily achieved by reacting the 2-amino group with acyl chlorides, anhydrides, or carboxylic acids under standard coupling conditions. nih.gov This allows for the introduction of a vast array of substituents.

Urea and thiourea derivatives are also accessible through the reaction of the 2-aminothiazole with isocyanates and isothiocyanates, respectively. nih.govresearchgate.netresearchgate.netnih.gov These derivatives have been explored for various biological activities.

| Derivative Type | Reagent | General Conditions | Product | Reference |

| Amide | Acyl chloride/Anhydride | Base (e.g., pyridine, triethylamine) | N-(thiazol-2-yl)amide | mdpi.com |

| Urea | Isocyanate | Aprotic solvent | N-aryl/alkyl-N'-(thiazol-2-yl)urea | researchgate.net |

| Thiourea | Isothiocyanate | Aprotic solvent | N-aryl/alkyl-N'-(thiazol-2-yl)thiourea | researchgate.net |

Table 4: Common Derivatizations of the 2-Aminothiazole Moiety.

Substitutions on the Pyrrole Nitrogen (N1)

Modifications at the N1 position of the pyrrole ring are a common strategy to alter the electronic and steric properties of the molecule. The Paal-Knorr synthesis is a foundational method for forming the pyrrole ring itself, which can be adapted to introduce various substituents on the nitrogen atom. mdpi.com This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net By selecting different primary amines, a range of N-substituted pyrroles can be generated.

For instance, the reaction of succinaldehyde (B1195056) with a primary amine in the presence of an activated carbonyl compound can lead to the formation of N-alkyl or N-aryl pyrroles in a one-pot, multicomponent reaction. researchgate.netrsc.org This approach avoids the need for protection-deprotection steps and offers high atom economy. researchgate.net

| Starting Amine | N1-Substituent | Reference |

| Methylamine | Methyl | mdpi.com |

| Aniline | Phenyl | researchgate.net |

| Benzylamine | Benzyl | researchgate.net |

This table illustrates examples of substituents that can be introduced at the N1 position of the pyrrole ring using different primary amines in Paal-Knorr type syntheses.

Functionalization of the Pyrrole Carbon Framework (C3-linkage)

Functionalization of the pyrrole ring at the C3 position is a significant challenge due to the inherent reactivity of the pyrrole nucleus, which typically favors substitution at the C2 and C5 positions. libretexts.org However, specific methods have been developed to achieve regioselective C3-functionalization.

One effective strategy involves a multicomponent reaction where an enamine intermediate, generated in situ from succinaldehyde and a primary amine, is trapped by an activated carbonyl compound before the final Paal-Knorr cyclization. researchgate.netrsc.org This "just-mix" protocol allows for the direct introduction of various substituents at the C3 position. researchgate.net For example, using isatins as the carbonyl component can lead to the formation of C3-hydroxyalkylated pyrroles. organic-chemistry.org

Catalyst-free protocols have also been developed for the direct regiospecific synthesis of C3-arylated or C3-alkenylated pyrroles. rsc.org These methods are operationally simple and proceed with good yields. researchgate.net Metal-catalyzed C-H functionalization reactions, although more complex, offer another avenue for introducing a wide range of functional groups onto the pyrrole framework. nih.govresearchgate.net

| Carbonyl Compound | C3-Substituent | Reaction Type | Reference |

| Isatin | Hydroxy-oxindole | Aldol/Paal-Knorr | researchgate.net |

| Aromatic Aldehydes | Hydroxy-aryl | Aldol/Paal-Knorr | organic-chemistry.org |

| Activated Carbonyls | Aryl/Alkenyl | Multicomponent | rsc.org |

This table provides examples of substituents introduced at the C3 position of the pyrrole ring and the corresponding reaction types.

Introduction of Additional Heterocyclic Fragments

The incorporation of other heterocyclic rings onto the this compound scaffold can significantly expand its structural diversity and potential biological activity. nih.gov This can be achieved by reacting the core molecule or its precursors with appropriate reagents to build new ring systems.

For example, the 2-amino group of the thiazole ring is a versatile handle for further chemical transformations. mdpi.comnih.gov It can react with various electrophiles to form a range of derivatives. mdpi.com For instance, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazoles. researchgate.net

Furthermore, multicomponent reactions can be employed to construct complex molecules bearing multiple heterocyclic units in a single step. For example, a pyran ring can be fused by reacting a suitable precursor with substituted benzaldehydes and malononitrile. nih.gov The synthesis of triazole-containing derivatives has also been reported, where a hydrazide precursor is cyclized in a basic medium. mdpi.com These strategies allow for the creation of novel molecular architectures with potentially enhanced properties. nih.govwjrr.org

| Reagent(s) | Added Heterocycle | Resulting Structure | Reference |

| α-Haloketone | Imidazole (B134444) | Imidazo[2,1-b]thiazole | researchgate.net |

| Substituted Benzaldehyde, Malononitrile | Pyran | Pyrano-thiazole | nih.gov |

| 1-Naphthyl isothiocyanate, NaOH | Triazole | Triazolyl-pyrrole | mdpi.com |

| 4,5-Dibromo-1-methyl-1H-pyrrole-2-carbohydrazide, Aromatic Aldehyde, 3-Mercaptopropionic acid | Thiazinane | Pyrrolyl-thiazinanone | nih.gov |

This table showcases various methods to introduce additional heterocyclic fragments onto the core structure.

Structure Activity Relationship Sar Analysis and Molecular Design Principles

Identification of Key Pharmacophoric Features within the 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine Scaffold

The pharmacophoric features of the this compound scaffold are defined by the spatial arrangement of its key functional groups, which are capable of forming specific interactions with a biological target. The core structure presents several important features:

Hydrogen Bonding Sites: The primary amine group (-NH2) at the C2 position of the thiazole (B1198619) ring is a crucial hydrogen bond donor. The nitrogen atom within the thiazole ring and the nitrogen atom of the pyrrole (B145914) ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: Both the pyrrole and thiazole rings are aromatic systems that can participate in π-π stacking or hydrophobic interactions with complementary residues in a receptor's binding pocket.

Defined Geometry: The linkage between the C4 of the thiazole and the C3 of the pyrrole provides a relatively rigid connection, orienting the two heterocyclic systems in a specific spatial relationship. This defined geometry is critical for fitting into a specific binding site.

Studies on similar pyrrole-containing compounds have shown that replacement of the pyrrole ring with other heterocycles like imidazole (B134444), pyrazole, or furan (B31954) often leads to a significant loss of biological activity, highlighting the specific role of the pyrrole moiety in the pharmacophore. acs.org

Influence of Substitutions on the Pyrrole Ring

Substitutions on the pyrrole ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties by altering its electronic nature, lipophilicity, and steric profile.

The substituent at the N1 position of the pyrrole ring is pivotal. In the parent compound, this position is occupied by a methyl group (-CH3). The nature of this substituent can influence the molecule's interaction with its target.

Steric Hindrance: Small alkyl groups like methyl are often well-tolerated. However, increasing the bulk of the N1-substituent can introduce steric hindrance, potentially clashing with the binding site and reducing activity.

Electronic Effects: The N1-substituent can influence the electron density of the pyrrole ring, which may affect its binding characteristics.

For example, in a series of pyrrolone antimalarials, methylation of a pyrrole NH resulted in a significant reduction of potency (>100-fold), indicating that an unsubstituted NH was crucial for activity in that specific scaffold, likely acting as a hydrogen bond donor. This underscores the critical importance of the N1-substituent's nature, where even a small methyl group can be the difference between an active and an inactive compound.

Table 1: Effect of Pyrrole N1-Substitution on Biological Activity in Related Scaffolds Data presented is illustrative of the importance of the N1-substituent in heterocyclic scaffolds.

| Scaffold | N1-Substituent | Biological Activity (IC50) | Reference Finding |

|---|---|---|---|

| Pyrrolone | -H | ~9 nM | Methylation of the pyrrole NH led to a >100-fold decrease in antimalarial potency. |

| Pyrrolone | -CH3 | >1000 nM |

Effects of Substitutions on the Thiazole Ring

The thiazole ring is a critical component, and its substitution pattern dramatically affects the compound's biological activity. nih.gov

The 2-aminothiazole (B372263) moiety is widely recognized as a "biologically relevant heterocycle" and is present in a vast number of pharmacologically active compounds. scholarsresearchlibrary.comresearchgate.net This group is often essential for activity due to its ability to act as a hydrogen bond donor, anchoring the molecule within its biological target's active site.

Hydrogen Bonding: The primary amine is a potent hydrogen bond donor and can also accept hydrogen bonds, making it a key point of interaction.

Target Recognition: The specific placement of the 2-amino group is crucial for molecular recognition by the target protein.

SAR studies consistently demonstrate that modification or replacement of the 2-amino group is detrimental to biological activity. For example, research on certain thiazole derivatives showed that introducing a chlorine atom to the 2-amino group or converting it to a dialkylamino group led to a significant decrease in antitumor activity. nih.gov This highlights the indispensability of the unsubstituted primary amine for potent biological interactions in many scaffolds.

Table 2: Impact of 2-Amino Group Modification on Cytotoxicity Illustrative data based on findings for thiazole derivatives.

| Compound Series | Modification at 2-Position | Effect on Activity | Reference Finding |

|---|---|---|---|

| Thiazole Derivatives | Unsubstituted -NH2 | Active | Introduction of a chlorine atom or addition of a dialkyl group to the 2-amino moiety exhibited a significant decrease in activity. nih.gov |

| Thiazole Derivatives | -NHCl or -N(Alkyl)2 | Significant Decrease in Activity |

Steric and Conformational Effects: The size and shape of the C4-substituent dictate how the molecule fits into its binding site. The 1-methyl-pyrrol-3-yl group has a specific size and conformational preference that will be a key factor in its biological activity.

Electronic Nature: The electron-rich pyrrole ring influences the electronic properties of the entire scaffold. SAR studies on other 2-aminothiazoles have shown that substituting the C4 position with different aryl groups (e.g., electron-donating or electron-withdrawing groups on a phenyl ring) can drastically alter potency. nih.govnih.gov For example, in some series, electron-withdrawing groups on a C4-phenyl ring were found to be beneficial for activity. nih.gov The 1-methyl-1H-pyrrol-3-yl group provides a unique electronic and steric profile compared to a simple phenyl ring.

Table 3: Effect of C4-Thiazole Substitution on Antimicrobial Activity Illustrative data showing the influence of C4 substituents on 2-aminothiazole scaffolds.

| Scaffold | C4-Substituent (R²) | General Effect on Activity | Reference Finding |

|---|---|---|---|

| Thiazolyl-Azetidin-2-one | Unsubstituted Phenyl | Baseline Activity | Activity is modulated by electron-donating or electron-withdrawing groups on the phenyl ring at the C4-position of the thiazole. nih.gov |

| Thiazolyl-Azetidin-2-one | Phenyl with Electron-Donating Group | Variable Activity | |

| Thiazolyl-Azetidin-2-one | Phenyl with Electron-Withdrawing Group | Variable Activity |

Conformational Analysis and Steric Hindrance Considerations

Rotational Barriers and Preferred Conformations: The central bond linking the C4 of the thiazole ring and the C3 of the pyrrole ring allows for rotation, leading to various possible conformers. The relative orientation of these two aromatic rings is influenced by a balance of electronic effects and steric hindrance. Computational studies on similar bi-heterocyclic systems suggest that the lowest energy conformations are often nearly planar, but steric clashes between substituents can force the rings to adopt a twisted orientation.

In the case of this compound, the primary sources of steric hindrance are the hydrogen atoms on the adjacent carbons of the two rings and the methyl group on the pyrrole nitrogen. While these interactions are relatively minor, they can influence the dihedral angle between the two rings. For instance, the presence of bulky substituents on either ring in analogous compounds has been shown to impose significant steric hindrance, thereby restricting the range of accessible conformations. nih.gov

Influence of the Thiazole Ring: The incorporation of a thiazole ring into a molecular backbone generally reduces conformational flexibility compared to more saturated systems. researchgate.net This inherent rigidity can be advantageous in drug design, as it limits the number of non-productive conformations, potentially reducing the entropic penalty upon binding to a target.

Furthermore, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This can lead to the stabilization of specific conformations through intramolecular hydrogen bonds, for example, with the amine group at the C2 position, which can influence the molecule's preferred shape in different environments. nih.gov Studies on related thiazole-amino acid residues have shown that intramolecular hydrogen bonds between an N-H group and the thiazole nitrogen can stabilize certain conformations, a principle that could apply to analogs of this compound. nih.gov

The following table illustrates hypothetical conformational energy differences based on the dihedral angle between the pyrrole and thiazole rings, a common consideration in conformational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) | Notes |

| 0 | 2.5 | 2 | Planar conformation, potential steric clash. |

| 30 | 0.0 | 70 | Twisted, low-energy conformation, minimizes steric hindrance. |

| 60 | 1.0 | 20 | Higher energy twisted conformation. |

| 90 | 3.0 | 8 | Perpendicular, generally high energy and disfavored. |

| This table is illustrative and based on general principles of bi-aryl rotation; specific values for the title compound require dedicated computational studies. |

Development of SAR Models for Predictive Compound Design

Structure-Activity Relationship (SAR) models are fundamental tools for transforming a lead compound into a viable drug candidate. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can build predictive models to guide the synthesis of more effective molecules.

Key Structural Regions for Modification: For this scaffold, several key regions can be explored to build a comprehensive SAR model:

The 2-amino group: The primary amine offers a convenient handle for derivatization. Acylation, alkylation, or replacement with other functional groups can probe interactions within a binding site. SAR studies on other 2-aminothiazoles have shown that this position is crucial for activity, and modifications can significantly alter potency and selectivity.

The Pyrrole Ring: The N-methyl group can be replaced with other alkyl or aryl groups to explore steric and electronic requirements. The hydrogen atoms at positions 2 and 5 of the pyrrole ring are also sites for substitution to extend the molecule's interaction with its target.

The Thiazole Ring: While the core thiazole is often essential for activity (a "pharmacophore"), substitution at the C5 position could be explored to modulate properties like solubility or to pick up additional receptor interactions.

Predictive Modeling Approaches: Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to correlate physicochemical properties (descriptors) of a series of analogs with their biological activity. For a series of pyrrolyl-thiazole derivatives, descriptors could include:

Electronic properties: Hammett constants (σ) of substituents to quantify electron-donating or -withdrawing effects.

Steric properties: Taft steric parameters (Es) or molecular volume to model the effect of substituent size.

Hydrophobicity: Partition coefficient (logP) to understand how changes affect membrane permeability and binding in hydrophobic pockets.

A hypothetical SAR study on kinase inhibition, drawing from findings on similar heterocyclic kinase inhibitors, might yield the data presented in the table below. nih.govrsc.org

| Compound | R (on 2-amino group) | X (on pyrrole C5) | Kinase IC₅₀ (nM) |

| This compound | H | H | 500 |

| Analog 1 | Acetyl | H | 250 |

| Analog 2 | Methyl | H | 800 |

| Analog 3 | H | Chlorine | 150 |

| Analog 4 | H | Phenyl | >1000 |

| This data is illustrative. IC₅₀ values are hypothetical and intended to demonstrate SAR principles, such as how small, electron-withdrawing groups might enhance potency while bulky groups could be detrimental. |

From such data, a predictive model might suggest that small, polar modifications to the 2-amino group and the introduction of small, electron-withdrawing substituents on the pyrrole ring are beneficial for activity. This data-driven approach allows for a more rational and efficient design of new compounds, minimizing the trial-and-error synthesis of non-optimal structures.

Computational Chemistry and Cheminformatics in Compound Characterization and Optimization

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of a molecule's behavior at the electronic level. These methods are crucial for characterizing the intrinsic properties of a compound before its synthesis or biological testing.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G (d,p) or similar basis set, are employed to determine optimized molecular geometries and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epu.edu.iq

The energies of these orbitals are critical indicators of a molecule's reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For the thiazole scaffold, studies show that the distribution of HOMO and LUMO orbitals is typically spread across the aromatic rings, indicating the pathways for charge transfer within the molecule. mdpi.com The presence of different substituents on the thiazole and pyrrole (B145914) rings can significantly influence the energies of these orbitals, thereby tuning the compound's electronic properties and reactivity. researchgate.net

From the foundational energies calculated by DFT, several chemical quantum descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors provide a more detailed picture of a compound's chemical behavior.

Key quantum descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO and LUMO energies.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These theoretical descriptors are invaluable for comparing the reactivity of a series of related compounds and for building predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

| Descriptor | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 | Electron-donating capability |

| LUMO Energy | 3.3 to 3.8 | Electron-accepting capability |

| Energy Gap (ΔE) | ~12.3 | Chemical reactivity and stability |

Data are representative values based on calculations for substituted thiazoles and may vary for the specific compound. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. researchgate.net This method is instrumental in understanding the structural basis of a compound's biological activity and in identifying key interactions that stabilize the ligand-receptor complex. For derivatives containing the 2-aminothiazole (B372263) scaffold, docking studies have been successfully used to explore their inhibitory potential against various biological targets, such as cyclin-dependent kinases (CDKs), α-amylase, and viral proteases. nih.govplos.orgdntb.gov.ua

The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of similar thiazole derivatives targeting kinases, the aminothiazole group often forms critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. nih.gov Docking simulations can guide the optimization of lead compounds by suggesting structural modifications that could enhance binding affinity and selectivity.

| Parameter | Observation | Reference Study Finding |

|---|---|---|

| Protein Target | α-Amylase | Enzyme involved in carbohydrate metabolism. plos.org |

| Binding Score | -7.43 kcal/mol | Indicates favorable binding affinity. plos.org |

| Key Interacting Residues | Trp59, Tyr62, His101, Asp197 | Specific amino acids forming stabilizing interactions. plos.org |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions | Common non-covalent forces stabilizing the complex. |

The data presented are for a representative thiazole derivative to illustrate the outputs of a typical molecular docking study. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is fundamental for predicting the activity of novel molecules and for optimizing lead compounds.

QSAR models can be developed in two, three, or even higher dimensions.

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties (e.g., logP, molecular weight). nih.gov

3D-QSAR: These methods require the 3D alignment of the molecules in a dataset and calculate interaction fields around them. Prominent 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates steric and electrostatic fields at various grid points surrounding the aligned molecules. The resulting values are then correlated with biological activity, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of structure-activity relationships. nih.gov

These methodologies have been effectively applied to series of thiazole-containing compounds to understand the structural requirements for their biological activities. nih.gov

The ultimate goal of a QSAR study is to build a statistically robust model that correlates theoretical descriptors with experimentally observed biological activities (e.g., IC₅₀ or Kᵢ values). nih.gov The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. nih.gov The model's external predictive power is often evaluated using a test set of compounds that were not used in model generation, measured by a predictive R² (R²_pred). nih.gov

Successful QSAR models for 2-aminothiazole derivatives have demonstrated strong correlations between specific structural features and inhibitory potency. acs.org For example, CoMFA contour maps might reveal that a bulky, electropositive substituent at a certain position on the thiazole ring enhances activity, providing clear guidance for the design of more potent analogs.

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.714 | 0.950 | 0.764 | Steric: 57.1%, Electrostatic: 42.9% |

| CoMSIA | 0.698 | 0.991 | N/A | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

Statistical values are representative examples taken from QSAR studies on kinase inhibitors and other bioactive compounds to illustrate model validation. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. To date, specific MD simulation studies exclusively focused on 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine are not extensively available in publicly accessible research. However, the principles of MD simulations can be applied to hypothesize its behavior.

MD simulations of a ligand like this compound complexed with a target protein would involve simulating the atomic motions of the system over time. This would provide insights into the stability of the binding pose, the key intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding.

Hypothetical MD Simulation Parameters:

A typical MD simulation setup for studying the binding of this compound to a protein target would involve the following steps and parameters. The data presented in the table below is illustrative of a standard simulation protocol.

| Parameter | Example Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Solvation | Compound-protein complex solvated in a cubic water box |

| Ion Concentration | Neutralized with counter-ions (e.g., Na+, Cl-) to 0.15 M |

| Energy Minimization | Steepest descent followed by conjugate gradient methods |

| Equilibration | NVT (constant volume) followed by NPT (constant pressure) |

| Production MD Run | 100 nanoseconds (ns) or longer |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Integration Time Step | 2 femtoseconds (fs) |

| Long-range Electrostatics | Particle Mesh Ewald (PME) method |

| van der Waals Cutoff | 10-12 Å |

Analysis of Simulation Trajectories:

Post-simulation analysis of the trajectory files would yield critical data regarding the stability and dynamics of the complex. Key analyses would include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand would be calculated over the simulation time to assess the structural stability of the complex. A stable RMSD profile for both the protein and the ligand would indicate a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual protein residues would highlight flexible regions of the protein and show how ligand binding affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and the protein's active site residues would be monitored throughout the simulation. This helps in identifying the key interactions responsible for binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) could be employed to estimate the binding free energy, providing a quantitative measure of binding affinity.

Conformational Dynamics:

MD simulations would also reveal the conformational flexibility of this compound within the binding pocket. The pyrrole and thiazole rings are relatively rigid, but rotation around the single bond connecting them, as well as the orientation of the methyl and amine groups, can be explored. Understanding the preferred conformations of the ligand when bound to its target is crucial for structure-based drug design and optimization.

While specific experimental data from MD simulations on this compound is not available, the application of these computational techniques would be invaluable in elucidating its mechanism of action and guiding the design of more potent and selective analogs.

Mechanistic Insights into Biological Action

Molecular Pathways Affected by 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine and Analogs

The biological activity of this compound and its structural analogs stems from their ability to interfere with fundamental molecular pathways essential for cell survival and proliferation. One of the primary pathways affected is microtubule dynamics. Analogs such as N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors. nih.gov By binding to tubulin, these compounds disrupt the formation and function of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell structure. nih.gov

Furthermore, various analogs containing the thiazole (B1198619) scaffold have been shown to impact key signaling pathways involved in cell growth and regulation. For instance, certain derivatives have been investigated for their effects on the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is a critical signaling cascade that regulates cellular functions like growth, proliferation, and survival, and its inhibition can suppress the activities of cancerous cells. nih.gov Other thiazole-based compounds have been found to modulate the integrated stress response (ISR), a cellular pathway activated by various stress conditions, through the mitochondrial protease OMA1. researchgate.net This activation leads to a cascade of events including cleavage of DELE1 and OPA1, mitochondrial fragmentation, and activation of the eIF2α-kinase HRI. researchgate.net The ability to modulate such diverse and critical pathways highlights the multifaceted biological impact of this class of compounds.

Receptor/Enzyme Binding Modes and Allosteric Modulation

The specific interactions between this compound analogs and their protein targets are crucial for their biological effects. Molecular docking studies on N,4-diaryl-1,3-thiazole-2-amines have shown that these molecules can bind to the colchicine-binding site of tubulin. nih.gov This binding physically obstructs the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network. nih.gov

A significant aspect of the mechanism for some thiazole derivatives is allosteric modulation. nih.gov Instead of competing with the natural ligand at the active site (orthosteric binding), allosteric modulators bind to a different site on the enzyme or receptor, inducing a conformational change that alters its activity. nih.gov For example, a fragment-based approach identified an allosteric pocket in malate (B86768) dehydrogenase (MDH) where the analog 4-(3,4-difluorophenyl)thiazol-2-amine binds. rug.nl This binding, over 30 Å away from the active site, allosterically inhibits the enzyme by affecting the formation of the active site loop. rug.nl This mode of action can offer greater specificity compared to active-site inhibitors, as allosteric sites are often less conserved across different enzymes. rug.nl

Cellular Responses and Signaling Cascades

The interaction of these compounds at the molecular level triggers a variety of cellular responses and downstream signaling events.

A primary cellular outcome following treatment with various thiazole-containing compounds is the induction of apoptosis, or programmed cell death. Analogs such as certain pyrazole-benzothiazole derivatives have been shown to induce apoptosis in cancer cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry assays. nih.gov Similarly, nortopsentin analogues, which replace the imidazole (B134444) ring with a thiazole, induce a pro-apoptotic effect associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. nih.gov The compound BTM-3528, a pyrazolo-thiazole derivative, induces apoptosis along with the activation of caspase 3/7 and a decrease in the expression of the anti-apoptotic protein Mcl1. researchgate.net

Table 1: Apoptotic Activity of Selected Thiazole Analogs

| Compound Series | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-benzothiazole derivatives (e.g., 8l) | MDA-MB-231 | Concentration-dependent induction of apoptosis. | nih.gov |

| Nortopsentin analogues | HepG2 | Pro-apoptotic, mitochondrial dysfunction. | nih.gov |

| BTM-3528 | DLBCL cell lines | Induction of apoptosis with caspase 3/7 activation. | researchgate.net |

Disruption of the cell cycle is another hallmark cellular response to these compounds. The inhibition of tubulin polymerization by N,4-diaryl-1,3-thiazole-2-amines directly interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. nih.gov This disruption leads to an arrest of cells in the G2/M phase of the cell cycle. nih.gov For instance, the analog N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was shown to effectively induce G2/M phase arrest in SGC-7901 cells in both a concentration- and time-dependent manner. nih.gov Other substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have demonstrated the ability to cause cell cycle arrest at the G0/G1 interphase in various cancer cell lines. nih.gov

Table 2: Effect of Thiazole Analogs on Cell Cycle Progression

| Compound | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | G2/M | nih.gov |

| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | Hematologic and solid tumor lines | G0/G1 | nih.gov |

| Nortopsentin analogues | HepG2 | G2/M | nih.gov |

The signaling cascades initiated by this compound and its analogs often involve the modulation of protein phosphorylation, a key mechanism for regulating protein function. Thiazole derivatives have been developed as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases. nih.gov For example, N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine derivatives have been shown to suppress the mitotic phosphorylation of histone H3, a substrate of Aurora kinases, leading to atypical mitotic activities. nih.gov

The positive transcription elongation factor b (P-TEFb), which contains CDK9, is a critical kinase in gene transcription. nih.gov P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II at the serine 2 position (Ser2P), an event crucial for the transition from abortive to productive gene transcription. nih.gov Inhibition of P-TEFb activity by specific compounds leads to a decrease in Ser2P levels, thereby modulating gene expression. nih.gov

A key mechanistic insight into the action of some related compounds is the inhibition of gene transcription through the targeting of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a Cyclin T, is essential for releasing RNA polymerase II (Pol II) from promoter-proximal pausing, a major checkpoint in gene expression. nih.gov It does so by phosphorylating negative elongation factors like DSIF and NELF. nih.gov

Inhibitors of CDK9 effectively block this transition to productive elongation. nih.gov This inhibition is not solely mediated by direct action on the P-TEFb complex. The activity of P-TEFb is naturally regulated by its association with the 7SK small nuclear RNA (snRNA) and the HEXIM1 protein. nih.gov The 7SK snRNA serves as a scaffold, mediating the interaction between HEXIM1 and P-TEFb, which in turn inhibits the kinase activity of P-TEFb and suppresses transcription. nih.gov Therefore, compounds that stabilize this inhibitory complex or mimic the action of HEXIM1/7SK can effectively shut down transcription elongation, representing a powerful mechanism for controlling cell growth and differentiation. nih.gov

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways and Analog Libraries

The future synthesis of 4-(1-methyl-1H-pyrrol-3-yl)thiazol-2-amine and its analogs will likely move towards more efficient, sustainable, and diverse methodologies. While classical methods, such as the Hantzsch thiazole (B1198619) synthesis involving the reaction of α-haloketones with thiourea (B124793), provide a foundational approach, modern synthetic chemistry offers numerous avenues for improvement and innovation. nih.govmdpi.com

A primary objective will be the creation of extensive analog libraries for structure-activity relationship (SAR) studies. By systematically modifying the pyrrole (B145914) and thiazole rings, researchers can probe the specific structural requirements for desired biological activities. This involves introducing various substituents to explore effects on potency, selectivity, and pharmacokinetic properties. The synthesis of diverse libraries is crucial for identifying lead compounds for various therapeutic targets. mdpi.comnih.gov

Table 1: Potential Synthetic Strategies for Analog Development

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, reduced waste, rapid library generation. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Drastically reduced reaction times, improved yields, cleaner reactions. |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst. mdpi.com | Reduced cost, simplified purification, lower environmental impact. |

| Green Chemistry Approaches | Utilizing non-toxic solvents and reagents to minimize environmental impact. mdpi.com | Sustainability, enhanced safety, alignment with modern chemical principles. |

| Combinatorial Chemistry | Systematically creating a large number of compounds in a single process to build a library of analogs. | High-throughput screening, efficient exploration of chemical space. |

Identification of New Biological Targets and Therapeutic Areas

The 2-aminothiazole (B372263) core is a versatile scaffold known to interact with a wide range of biological targets. nih.gov Derivatives have shown promise as anticancer agents by targeting crucial cellular machinery like tubulin and protein kinases. nih.govresearchgate.net They also exhibit potential as inhibitors of enzymes such as monoamine oxidase (MAO-B), which is relevant for treating neurodegenerative diseases. researchgate.net

Future research on this compound and its analogs should involve comprehensive biological screening to uncover novel therapeutic applications. High-throughput screening (HTS) against large panels of enzymes, receptors, and cancer cell lines can efficiently identify new biological targets. Given the known activities of related compounds, promising areas for investigation include oncology, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com For instance, evaluating the compound's effect on various protein kinases involved in cancer progression, such as those in the PI3K pathway, could be a fruitful direction. researchgate.net Similarly, its potential as an antimicrobial agent could be tested against a broad spectrum of bacteria and fungi, including drug-resistant strains. researchgate.net

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target | Rationale based on Thiazole Derivatives |

|---|---|---|

| Oncology | Tubulin, Protein Kinases (e.g., PI3K), PARP-1 | Thiazole-based compounds are known to inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells. mdpi.comnih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Cholinesterases | Thiazolylhydrazone derivatives have been identified as selective and potent inhibitors of hMAO-B. researchgate.net |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Enzymes | The thiazole ring is a core component of various agents with documented antibacterial and antifungal properties. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokines | Certain thiazole derivatives have demonstrated anti-inflammatory activity. mdpi.com |

Development of Advanced Computational Models for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new drug candidates and the prediction of their biological activity. nih.gov For this compound, future research will heavily rely on these in silico methods to guide the synthesis of new analogs.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. researchgate.net Molecular docking simulations can predict how different analogs bind to the active site of a specific protein target, providing insights into the key molecular interactions responsible for affinity and selectivity. mdpi.com These predictions help prioritize which compounds are most promising for synthesis, saving time and resources.

Furthermore, molecular dynamics (MD) simulations can offer a deeper understanding of the dynamic behavior of the ligand-protein complex over time. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used early in the design phase to assess the drug-likeness of potential candidates, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.netmdpi.com

Table 3: Computational Methods in Drug Design

| Computational Method | Application in Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of analogs to a target protein's active site. mdpi.com | Identification of key binding interactions; prioritization of compounds for synthesis. |

| QSAR | Establish a correlation between physicochemical properties and biological activity. | A predictive model to estimate the activity of unsynthesized compounds. |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the compound within the target's binding site over time. | Assessment of binding stability and conformational changes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Early identification of candidates with favorable drug-like properties. |

Interdisciplinary Research with Structural Biology and Biochemistry

A synergistic approach combining computational design with experimental validation is crucial for advancing the therapeutic potential of this compound. Interdisciplinary collaboration between medicinal chemists, structural biologists, and biochemists will be essential.

Once computational models predict promising interactions with a biological target, biochemical assays are needed to confirm the compound's activity and determine key parameters like its inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). researchgate.net For the most potent compounds, structural biology techniques such as X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of the compound bound to its target protein.

This structural information is invaluable as it provides a precise, atom-level view of the binding interactions. It can confirm the predictions from molecular docking and reveal unexpected interactions that can be exploited for further optimization. mdpi.com This iterative cycle of computational design, chemical synthesis, biochemical testing, and structural analysis is a powerful paradigm for the rational design of novel, highly potent, and selective therapeutic agents based on the this compound scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiourea |

| L-proline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.